N,N-Didesmethyl Ulipristal

Overview

Description

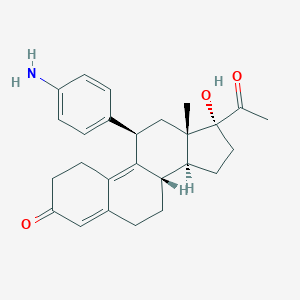

N,N-Didesmethyl Ulipristal is a demethylated metabolite of Ulipristal Acetate (UPA), a selective progesterone receptor modulator (SPRM) used for emergency contraception and uterine fibroid management . Structurally, this compound is derived from UPA via enzymatic removal of both methyl groups from the 4-N,N-dimethylaminophenyl substituent, resulting in a 4-aminophenyl group. Its chemical name is (11β)-11-(4-Aminophenyl)-17-hydroxy-19-norpregna-4,9-diene-3,20-dione (CAS 244206-52-8), with molecular formula C₂₆H₃₁NO₃ and molecular weight 405.5 g/mol . This metabolite is critical in analytical method development, quality control, and pharmacokinetic studies of UPA, ensuring compliance with regulatory standards for drug production .

Preparation Methods

Synthetic Routes and Reaction Conditions: LY-246736 dihydrate is synthesized in a multi-step process starting from 1,3-dimethyl-4-piperidone. The synthesis involves the following key steps :

Preparation of Piperidinol: Piperidinol is prepared from 1,3-dimethyl-4-piperidone using standard methodology.

Selective Elimination: Tetrahydropyridine is formed by the cis-thermal elimination of an ethyl carbonate at 190°C in refluxing Decalin.

Alkylation: The metalloenamine is alkylated with dimethyl sulfate at -50°C, yielding the trans-3,4-dimethyl-gamma-alkylation product.

Reduction and Dealkylation: The enamine is reduced with sodium borohydride, followed by N,O-didealkylation with phenyl chloroformate and HBr/AcOH.

Benzylation: The benzyl group is introduced via nonselective benzylation of the Michael adduct dianion at -20°C.

Hydrolysis and Coupling: The ester is hydrolyzed with sodium hydroxide, followed by DCC coupling of the glycine ester and further hydrolysis.

Industrial Production Methods: The industrial production of LY-246736 dihydrate follows similar synthetic routes but is optimized for large-scale production. The crystalline dihydrate is isolated directly from the saponification reaction mixture upon neutralization with hydrochloric acid .

Types of Reactions:

Oxidation: LY-246736 dihydrate can undergo oxidation reactions, particularly at the piperidine ring.

Reduction: The compound can be reduced using agents like sodium borohydride.

Substitution: Various substitution reactions can occur, especially involving the aromatic rings and the piperidine nitrogen.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents like dimethyl sulfate and phenyl chloroformate are used for alkylation and dealkylation reactions.

Major Products: The major products formed from these reactions include various substituted piperidine derivatives and their corresponding oxidized or reduced forms .

Scientific Research Applications

Emergency Contraception

Ulipristal acetate is widely recognized for its role in emergency contraception (EC). N,N-Didesmethyl Ulipristal, as a metabolite, contributes to understanding the pharmacokinetics and dynamics of ulipristal acetate in clinical settings. Research indicates that ulipristal acetate can prevent ovulation when taken within 120 hours after unprotected intercourse, with this compound providing insights into the drug's metabolic fate and efficacy .

Hormonal Therapies

The potential use of this compound extends to the treatment of hormonal disorders such as uterine fibroids. Studies have shown that ulipristal acetate can reduce endometrial thickness and inhibit fibroid growth, suggesting that understanding its metabolites could enhance therapeutic strategies for managing these conditions .

Drug Development and Quality Control

This compound serves as a reference standard in the quality control of ulipristal formulations. Its characterization is essential for ensuring the consistency and safety of pharmaceutical products containing ulipristal acetate . This application is particularly relevant during the development of generic formulations under Abbreviated New Drug Applications (ANDAs).

Case Study 1: Efficacy in Emergency Contraception

A clinical trial involving 1,623 women demonstrated the efficacy of ulipristal acetate for EC, with this compound contributing to understanding the drug's metabolism and effects on pregnancy rates post-administration . The study highlighted that ulipristal was effective in preventing pregnancy when taken within five days after unprotected intercourse.

Case Study 2: Treatment of Uterine Fibroids

In a study examining the effects of ulipristal acetate on uterine fibroids, patients experienced significant reductions in fibroid volume and symptoms. The role of this compound was critical in elucidating the pharmacokinetic profile of ulipristal acetate, thereby enhancing treatment protocols for managing fibroid-related complications .

Mechanism of Action

LY-246736 dihydrate exerts its effects by competitively binding to μ-opioid receptors in the gastrointestinal tract. This antagonism prevents opioids from binding to these receptors, thereby counteracting the inhibitory effects of opioids on gastrointestinal motility and secretion. The compound does not cross the blood-brain barrier, ensuring that it only affects peripheral opioid receptors .

Comparison with Similar Compounds

Structural and Functional Differences

Parent Compound: Ulipristal Acetate (UPA)

- CAS : 126784-99-4

- Molecular Formula: C₃₀H₃₇NO₄

- Molecular Weight : 475.6 g/mol

- Key Structural Feature: Contains a 4-N,N-dimethylaminophenyl group and a 17α-acetoxy substituent.

- Role : Progesterone receptor antagonist with high specificity, used clinically for emergency contraception and fibroid management .

Comparison :

- N,N-Didesmethyl Ulipristal lacks both methyl groups on the aromatic amine and the 17α-acetoxy group present in UPA.

N-Desmethyl Ulipristal Acetate

- CAS : 159681-66-0

- Molecular Formula: C₂₉H₃₅NO₄

- Molecular Weight : 461.6 g/mol

- Key Structural Feature : Retains one methyl group on the aromatic amine and the 17α-acetoxy group.

- Role : Intermediate metabolite in UPA’s biotransformation pathway .

Comparison :

- Unlike this compound, this metabolite retains one methyl group and the acetate ester, preserving partial lipophilicity. Its role in pharmacological activity remains unclear but is presumed less potent than UPA .

This compound Acetate

- CAS : 244206-49-3

- Molecular Formula: C₂₈H₃₃NO₄

- Molecular Weight : 447.6 g/mol

- Key Structural Feature : Lacks both methyl groups but retains the 17α-acetoxy substituent.

- Role : Terminal metabolite in UPA’s degradation pathway .

Comparison :

Pharmacological and Metabolic Insights

- Receptor Affinity: UPA’s progesterone receptor antagonism is attributed to its dimethylamino and acetoxy groups. Demethylation (as in this compound) likely reduces receptor binding efficiency, analogous to N-desmethyl metabolites of diphenhydramine, which show diminished activity .

- Metabolic Pathways :

- Analytical Relevance : this compound is synthesized as a reference standard (>95% purity) for HPLC and mass spectrometry, ensuring accurate quantification in pharmacokinetic studies .

Data Table: Comparative Overview

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Role |

|---|---|---|---|---|---|

| Ulipristal Acetate (UPA) | 126784-99-4 | C₃₀H₃₇NO₄ | 475.6 | 4-N,N-Dimethylaminophenyl, 17α-acetoxy | Therapeutic agent |

| N-Desmethyl Ulipristal Acetate | 159681-66-0 | C₂₉H₃₅NO₄ | 461.6 | 4-N-Methylaminophenyl, 17α-acetoxy | Intermediate metabolite |

| This compound Acetate | 244206-49-3 | C₂₈H₃₃NO₄ | 447.6 | 4-Aminophenyl, 17α-acetoxy | Terminal metabolite |

| This compound | 244206-52-8 | C₂₆H₃₁NO₃ | 405.5 | 4-Aminophenyl, lacks acetate | Analytical reference standard |

Biological Activity

N,N-Didesmethyl ulipristal is a metabolite of ulipristal acetate, a selective progesterone receptor modulator (SPRM) widely used for emergency contraception and the treatment of uterine fibroids. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative efficacy with its parent compound.

Overview of Ulipristal Acetate

Ulipristal acetate functions primarily as an emergency contraceptive by inhibiting or delaying ovulation. It acts on the progesterone receptor (PR) and can exhibit both agonistic and antagonistic properties depending on the hormonal environment and tissue type . The drug is known to reduce endometrial thickness and inhibit follicular rupture when administered at specific times during the menstrual cycle .

This compound: Pharmacological Profile

This compound is formed through the metabolic degradation of ulipristal acetate. Its biological activity is significantly lower than that of ulipristal acetate, with studies indicating that it has approximately 13-fold lower receptor affinity for PR and 100-fold lower potency in inhibiting PR-dependent transcription .

Table 1: Comparative Potency of Ulipristal Compounds

| Compound | Receptor Affinity (PR) | Potency (PR-dependent transcription) |

|---|---|---|

| Ulipristal Acetate | 1.0 (reference) | 1.0 (reference) |

| Monodesmethyl Ulipristal | 18-fold less | 18-fold less |

| This compound | 13-fold less | 100-fold less |

The primary mechanism by which this compound exerts its effects is through binding to the progesterone receptor, although its efficacy is markedly reduced compared to ulipristal acetate. It also shows some affinity for glucocorticoid receptors but lacks significant anti-glucocorticoid activity at clinically relevant doses .

In Vivo Studies

In animal models, particularly in mice and rats, ulipristal acetate has demonstrated significant anti-progestogen activity, which is not mirrored by this compound. For instance, in studies involving ovulation inhibition, while ulipristal acetate effectively delayed ovulation, its didemethylated metabolite did not show comparable efficacy .

Case Studies and Clinical Findings

- Study on Ovarian Activity : A study examining the effects of ulipristal acetate on ovarian activity found that while it effectively inhibited ovulation when administered at critical times, this compound did not contribute significantly to this effect due to its low potency .

- Efficacy in Contraception : Clinical evaluations have indicated that while ulipristal acetate remains effective as an emergency contraceptive, the metabolites, including this compound, do not retain sufficient biological activity to impact contraceptive outcomes significantly .

Pharmacokinetics

This compound exhibits a plasma half-life that varies across species; however, it is generally shorter than that of its parent compound. The pharmacokinetic profile indicates rapid absorption but limited systemic exposure due to high plasma protein binding (over 94%) .

Table 2: Pharmacokinetic Parameters

| Parameter | Ulipristal Acetate | This compound |

|---|---|---|

| Plasma Half-life | ~32 hours | Shorter than parent |

| Protein Binding | >94% | High |

| Metabolism | CYP3A4 | Metabolite of UPA |

Chemical Reactions Analysis

Key Synthetic Routes:

- Single-crystal X-ray analysis confirms the (8S,11R,13S,14S,17R) stereochemistry, critical for progesterone receptor antagonism .

- Patents highlight intermediates like 17α-acetoxy-11β-(4-aminophenyl)-19-norpregna-4,9-diene-3,20-dione for scalable production .

Metabolic Pathways

This compound arises primarily through hepatic CYP3A4-mediated metabolism of Ulipristal Acetate:

Metabolic Profile:

| Parameter | Value | Significance |

|---|---|---|

| Primary Enzyme | CYP3A4 | Responsible for oxidative demethylation |

| Plasma Half-Life | 32 hrs (parent drug) | Prolonged activity due to high protein binding (98.2%) |

| Excretion | 73% fecal, 6% renal | Biliary clearance dominates |

- Key Metabolites :

Degradation Reactions

This compound exhibits instability under specific conditions:

Degradation Pathways:

| Condition | Reaction | Outcome |

|---|---|---|

| Light Exposure | Photolytic cleavage | Forms cyclized derivatives |

| Moisture | Hydrolysis of acetyl group | Generates free hydroxyl analogs |

| Nitrosation | Reaction with nitrites | Forms N-Nitroso derivatives (potential carcinogens) |

- Stability Data :

Receptor Binding and Inhibitory Activity

Despite reduced potency compared to Ulipristal Acetate, this compound retains pharmacological activity:

Receptor Affinity and Inhibition:

| Target | IC₅₀ (nM) | Comparison to Parent Drug |

|---|---|---|

| Progesterone Receptor (PR) | 95 | 13× weaker |

| Glucocorticoid Receptor (GR) | 1,200 | 36× weaker |

| Androgen Receptor (AR) | >10,000 | Negligible |

- P-glycoprotein Inhibition : IC₅₀ = 0.732 μM (2× clinical C<sub>max</sub>), suggesting potential drug-drug interactions .

Analytical and Regulatory Considerations

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for quantifying N,N-Didesmethyl Ulipristal in biological matrices, and how are they validated?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Validation follows USP guidelines, including parameters like linearity (1–100 ng/mL), intra-/inter-day precision (<15% RSD), and recovery rates (85–115%) using isotopically labeled internal standards. Matrix effects are minimized via protein precipitation or solid-phase extraction . For reproducibility, detailed protocols must be documented, including instrument settings and calibration curves, as emphasized in preclinical reporting standards .

Q. How is this compound synthesized and characterized in preclinical studies?

- Methodological Answer : Synthesis typically involves demethylation of Ulipristal Acetate (UPA) using liver microsomes or recombinant CYP3A4 enzymes. Characterization includes nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HRMS) for purity (>98%). Kinetic parameters (e.g., Vmax, Km) are derived from in vitro assays, with results cross-validated against reference standards from the NIST Chemistry WebBook .

Advanced Research Questions

Q. How should experimental designs for in vivo studies of this compound account for inter-species metabolic variability?

- Methodological Answer : Species-specific metabolic clearance rates necessitate pilot pharmacokinetic (PK) studies in rodents and non-human primates. For example, murine models show 2x faster clearance than primates, requiring adjusted dosing intervals. Use crossover designs with washout periods to isolate metabolite effects. Include control groups administered UPA alone to differentiate parent drug vs. metabolite contributions . Statistical power analysis (α=0.05, β=0.2) ensures cohort sizes are sufficient to detect ≥30% effect sizes in ovulation inhibition assays .

Q. What methodologies resolve contradictions in this compound’s efficacy across endometrial receptivity models?

- Methodological Answer : Discrepancies arise from in vitro vs. in vivo models (e.g., human endometrial cell lines vs. primate endometria). To address this:

- Perform transcriptomic profiling (RNA-seq) on post-ovulatory endometrial biopsies to identify gene targets (e.g., HOXA10, LIF) altered by the metabolite .

- Use meta-analysis of pooled data from randomized trials to assess dose-response relationships. For instance, Brache et al. (2013) demonstrated UPA’s superior ovulation suppression vs. levonorgestrel, but metabolite-specific effects require subgroup analysis .

- Apply sensitivity analysis to confounders like progesterone receptor isoform ratios (PR-A/PR-B), which modulate endometrial responses .

Q. How does this compound impact post-fertilization events at the molecular level?

- Methodological Answer : In murine models, single post-ovulatory doses (10 mg/kg) impair embryo implantation by downregulating endometrial COX-2 and VEGF expression via PR antagonism. Techniques include:

- Chromatin immunoprecipitation (ChIP) to map PR-DNA binding sites.

- Proteomic analysis (e.g., SILAC) to quantify changes in implantation-related proteins (e.g., integrin β3).

- Comparative studies with mifepristone to assess relative potency .

Q. Data Contradiction and Validation

Q. How can researchers validate conflicting reports on this compound’s ovulatory suppression efficacy?

- Methodological Answer :

- Step 1 : Replicate key studies (e.g., Li et al., 2016) using identical protocols (dose, timing relative to LH surge).

- Step 2 : Apply Bland-Altman analysis to compare ovulation inhibition rates across studies. For example, discrepancies in Brache et al. (2013) vs. Mozzanega et al. (2014) may stem from differences in follicular phase dosing .

- Step 3 : Use in silico modeling (e.g., PK/PD simulations) to predict metabolite accumulation thresholds required for efficacy .

Q. Guidelines for Reproducibility

- Follow NIH preclinical reporting standards, including ARRIVE guidelines for animal studies .

- Document all experimental variables (e.g., hormone cycle stage, storage conditions of biological samples) .

- Archive raw mass spectrometry files in public repositories (e.g., MetaboLights) for independent validation .

Properties

IUPAC Name |

(8S,11R,13S,14S,17R)-17-acetyl-11-(4-aminophenyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO3/c1-15(28)26(30)12-11-23-21-9-5-17-13-19(29)8-10-20(17)24(21)22(14-25(23,26)2)16-3-6-18(27)7-4-16/h3-4,6-7,13,21-23,30H,5,8-12,14,27H2,1-2H3/t21-,22+,23-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDRTMOCVGHUEO-RXDLHWJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579305 | |

| Record name | (11beta)-11-(4-Aminophenyl)-17-hydroxy-19-norpregna-4,9-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244206-52-8 | |

| Record name | (11beta)-11-(4-Aminophenyl)-17-hydroxy-19-norpregna-4,9-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.